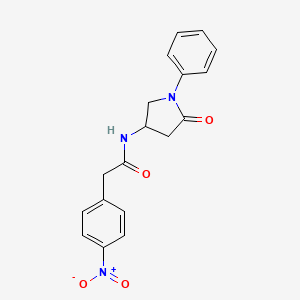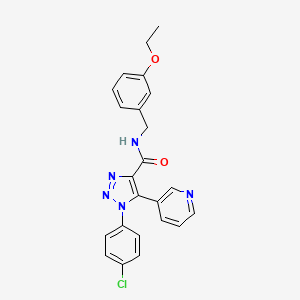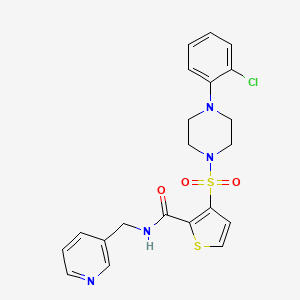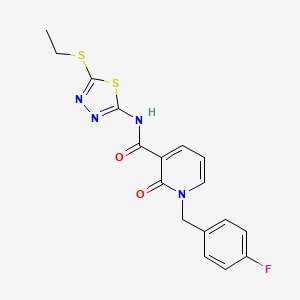![molecular formula C22H24N4O2 B2829403 5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775500-62-3](/img/structure/B2829403.png)
5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a piperidine ring, a phenyl group, and a 1,2,4-triazole ring. Piperidine is a common structural motif in many pharmaceuticals . The phenyl group is a common feature in many organic compounds, contributing to the compound’s overall structure and properties. The 1,2,4-triazole ring is a type of heterocycle that is often found in pharmaceuticals and agrochemicals.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a piperidine ring, a phenyl group, and a 1,2,4-triazole ring. These groups are common in many organic compounds and can have significant effects on the compound’s physical and chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .
科学的研究の応用
Molecular Structure and Synthesis
The synthesis and molecular structure investigations of s-triazine derivatives, including those incorporating pyrazole, piperidine, and aniline moieties, offer insights into the intermolecular interactions controlling molecular packing. These studies utilize techniques such as X-ray crystallography, Hirshfeld, and DFT calculations to analyze the dominant interactions (H...H, N...H, and H...C contacts) and predict electronic properties and NMR chemical shifts, providing a foundation for understanding the structural characteristics of similar compounds (Shawish et al., 2021).
Antimicrobial and Antifungal Activities
A variety of synthesized derivatives, including those similar to the target compound, have been evaluated for their antimicrobial and antifungal properties. For example, novel s-triazine-based thiazolidinones have been synthesized and shown effective against multiple bacteria and fungi strains, highlighting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2012). Similarly, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings have exhibited strong antimicrobial activity, suggesting the potential for these structures in antimicrobial drug development (Krolenko et al., 2016).
Anti-Cancer Properties
The exploration of benzimidazole derivatives bearing 1,2,4-triazole for their anti-cancer properties through molecular docking and density functional theory reveals the mechanism behind their potential anti-cancer activity. This research outlines the stability of these compounds in their most stable states and their binding affinities to the EGFR binding pocket, which is crucial for understanding the anti-cancer capabilities of related compounds (Karayel, 2021).
Antifungal and Fungicidal Activities
Compounds synthesized from similar chemical frameworks have shown notable antifungal and fungicidal activities. For instance, novel pyrazole derivatives have been tested for their efficacy against a range of fungal strains, with some compounds achieving 100% inhibition at specific concentrations, indicating the relevance of such structures in fungicidal research (Mao et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-12-16(2)14-18(13-15)21(27)25-10-8-17(9-11-25)20-23-24-22(28)26(20)19-6-4-3-5-7-19/h3-7,12-14,17H,8-11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMKFCNLFJHVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2829320.png)

![N-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2829322.png)
![N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829324.png)



![3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B2829330.png)

![2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2829333.png)

![2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2829339.png)


